H-TYR-PRO-ILE-LYS-PRO-GLU-ALA-PRO-GLY-GLU-ASP-ALA-SER-PRO-GLU-GLU-LEU-ASN-ARG-TYR-TYR-ALA-SER-LEU-AR
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Overview
Description
The compound “H-TYR-PRO-ILE-LYS-PRO-GLU-ALA-PRO-GLY-GLU-ASP-ALA-SER-PRO-GLU-GLU-LEU-ASN-ARG-TYR-TYR-ALA-SER-LEU-AR” is a peptide composed of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence includes amino acids such as tyrosine, proline, isoleucine, lysine, glutamic acid, alanine, glycine, aspartic acid, serine, leucine, asparagine, arginine, and others.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like this one typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of deprotection and coupling, ensuring high efficiency and yield. Purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing sulfur-containing amino acids like cysteine can undergo oxidation to form disulfide bonds.
Reduction: Disulfide bonds in peptides can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products
The major products of these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of cysteine residues results in the formation of disulfide bonds, which can stabilize the peptide’s structure.
Scientific Research Applications
Peptides like this one have numerous applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Serve as signaling molecules, hormones, and enzymes.
Medicine: Used in drug development, particularly in the design of peptide-based therapeutics.
Industry: Employed in the production of biodegradable materials and as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of a peptide depends on its sequence and structure. Peptides can interact with specific receptors on cell surfaces, triggering a cascade of intracellular events. For example, peptides can bind to G-protein-coupled receptors (GPCRs), leading to the activation of second messenger pathways such as cyclic AMP (cAMP) or inositol triphosphate (IP3).
Comparison with Similar Compounds
Similar Compounds
H-TYR-PRO-ILE-LYS-PRO-GLU-ALA-PRO-GLY-GLU-ASP-ALA-SER-PRO-GLU-GLU-LEU-ASN-ARG-TYR-TYR-ALA-SER-LEU-AR: is similar to other peptides with sequences containing tyrosine, proline, and glutamic acid.
Taspoglutide: A peptide with a sequence that includes amino acids like histidine, alanine, glutamic acid, and glycine.
Uniqueness
This peptide’s uniqueness lies in its specific sequence, which determines its structure and function. The presence of multiple proline and glutamic acid residues may confer unique structural stability and biological activity.
Properties
CAS No. |
179986-93-7 |
---|---|
Molecular Formula |
C194H294N54O56 |
Molecular Weight |
0 |
Origin of Product |
United States |
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